molecular formula C17H20N4O2S B4512627 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide

1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide

Cat. No.: B4512627
M. Wt: 344.4 g/mol
InChI Key: YSRJUVLZKAAGAB-UHFFFAOYSA-N
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Description

1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

The synthesis of 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide involves multiple steps, starting from the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with benzyl chloride in the presence of a base can yield the benzylamino-thiazole intermediate. This intermediate can then be further reacted with piperidinecarboxylic acid derivatives to form the final compound. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(benzylamino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-15(22)13-6-8-21(9-7-13)16(23)14-11-24-17(20-14)19-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRJUVLZKAAGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide
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1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide
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1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide
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1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 5
1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 6
1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide

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